Spectroscopic Profile of 5-Bromo-4-nitro-1H-benzo[d]triazole: A Technical Guide for Researchers
Spectroscopic Profile of 5-Bromo-4-nitro-1H-benzo[d]triazole: A Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-Bromo-4-nitro-1H-benzo[d]triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related benzotriazole derivatives to offer a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, providing detailed predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy. Each section includes a discussion of the underlying chemical principles, detailed experimental protocols for data acquisition, and predicted data tables.
Introduction
5-Bromo-4-nitro-1H-benzo[d]triazole belongs to the benzotriazole family, a class of bicyclic heterocyclic compounds with a wide range of applications, including their use as corrosion inhibitors, in photostabilizers, and as scaffolds in medicinal chemistry due to their diverse pharmacological activities.[1] The introduction of a bromine atom and a nitro group onto the benzotriazole core is expected to significantly influence its electronic properties and, consequently, its spectroscopic signature. The electron-withdrawing nature of the nitro group and the halogen's inductive and resonance effects will modulate the chemical environment of the molecule's atoms, providing a unique spectral fingerprint. This guide will explore these expected spectroscopic features in detail.
Molecular Structure and Properties:
-
Molecular Formula: C₆H₃BrN₄O₂
-
Molecular Weight: 243.02 g/mol [2]
Caption: Molecular structure of 5-Bromo-4-nitro-1H-benzo[d]triazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Bromo-4-nitro-1H-benzo[d]triazole, the tautomerism of the N-H proton on the triazole ring can lead to averaged signals for the carbon and hydrogen atoms at room temperature.[4]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the aromatic protons and a broad signal for the N-H proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the bromine atom. The nitro group at position 4 will strongly deshield the adjacent proton at position 5, while the bromine at position 5 will also have a deshielding effect.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~ 8.0 - 8.3 | d | ~ 8.0 - 9.0 |
| H-7 | ~ 7.6 - 7.9 | d | ~ 8.0 - 9.0 |
| N-H | ~ 14.0 - 16.0 | br s | - |
Rationale for Predictions:
-
The aromatic protons of the parent benzotriazole appear at approximately 7.4-8.0 ppm.[6]
-
The strongly electron-withdrawing nitro group is expected to cause a significant downfield shift for the adjacent protons.
-
The two remaining aromatic protons (H-6 and H-7) will likely appear as doublets due to coupling with each other.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the six carbon atoms of the benzotriazole core. The carbons attached to the nitro and bromo groups will be significantly affected.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4 | ~ 140 - 145 |
| C-5 | ~ 115 - 120 |
| C-6 | ~ 125 - 130 |
| C-7 | ~ 110 - 115 |
| C-3a | ~ 130 - 135 |
| C-7a | ~ 140 - 145 |
Rationale for Predictions:
-
The carbons of the parent benzotriazole resonate between 110 and 145 ppm.[7]
-
The C-4 carbon, directly attached to the electron-withdrawing nitro group, will be significantly deshielded and appear at a lower field.
-
The C-5 carbon, bonded to the bromine atom, will also experience a downfield shift, although typically less pronounced than the effect of a nitro group.
Experimental Protocol for NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh 5-10 mg of 5-Bromo-4-nitro-1H-benzo[d]triazole.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is a good solvent for many benzotriazole derivatives.[8]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Bromo-4-nitro-1H-benzo[d]triazole will be characterized by the vibrational modes of the N-H bond, the aromatic C-H and C=C bonds, and the prominent nitro group stretches.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3200 - 3000 | N-H stretch |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1450 | Aromatic C=C stretch |
| 1550 - 1500 | Asymmetric NO₂ stretch |
| 1350 - 1300 | Symmetric NO₂ stretch |
| ~ 1100 | C-N stretch |
| ~ 750 | C-Br stretch |
Rationale for Predictions:
-
The N-H stretching vibration in benzotriazoles typically appears as a broad band in the region of 3200-3000 cm⁻¹.[8]
-
The aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range.[4]
-
The nitro group gives rise to two characteristic and strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[9]
Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Gently grind 1-2 mg of 5-Bromo-4-nitro-1H-benzo[d]triazole with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 5-Bromo-4-nitro-1H-benzo[d]triazole, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.[3]
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Predicted Fragment | Notes |
| 243/245 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom. |
| 197/199 | [M - NO₂]⁺ | Loss of the nitro group. |
| 166 | [M - Br]⁺ | Loss of the bromine atom. |
| 118 | [C₆H₄N₂]⁺ | Fragmentation of the triazole ring. |
| 90 | [C₆H₄N]⁺ | Further fragmentation. |
Rationale for Predictions:
-
The molecular ion peak will confirm the molecular weight of the compound. The M+2 peak will have a similar intensity to the M peak due to the isotopic abundance of bromine.
-
Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂).[10]
-
Loss of the bromine atom is another expected fragmentation pathway.
-
Fragmentation of the benzotriazole ring system is also anticipated, leading to smaller aromatic fragments.[11]
Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an electron ionization (EI) or electrospray ionization (ESI) source.
Sample Preparation:
-
For EI: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
-
For ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ion source via direct infusion or coupled with a liquid chromatography (LC) system.
Data Acquisition:
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The benzotriazole ring system is aromatic and exhibits characteristic UV absorptions. The presence of the nitro and bromo substituents will influence the position and intensity of these absorption bands.
Predicted UV-Vis Data (in Ethanol):
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| ~ 280 - 300 | Moderate | π → π |
| ~ 320 - 350 | Low | n → π |
Rationale for Predictions:
-
Benzotriazole itself shows absorption maxima around 250-280 nm.[12][13]
-
The nitro group, a chromophore, is expected to cause a bathochromic (red) shift of the π → π* transition to a longer wavelength.
-
The n → π* transition, arising from the non-bonding electrons of the nitrogen and oxygen atoms, is expected to appear as a weaker absorption at a longer wavelength.[14]
Experimental Protocol for UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of 5-Bromo-4-nitro-1H-benzo[d]triazole of a known concentration in a UV-grade solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.2 to 0.8.
-
Use the same solvent as a reference blank.
Data Acquisition:
-
Record the baseline with the reference solvent in both the sample and reference cuvettes.
-
Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of 5-Bromo-4-nitro-1H-benzo[d]triazole.
Caption: A generalized experimental workflow for the spectroscopic characterization of 5-Bromo-4-nitro-1H-benzo[d]triazole.
Conclusion
This technical guide provides a detailed, predictive overview of the spectroscopic data for 5-Bromo-4-nitro-1H-benzo[d]triazole. By leveraging established principles of spectroscopy and drawing comparisons with structurally similar compounds, this document offers a valuable resource for the identification and characterization of this molecule. The provided experimental protocols are based on standard, validated methods in the field, ensuring a high degree of scientific integrity. Researchers and professionals in drug development and materials science can utilize this guide to anticipate the spectral features of this compound and to design appropriate analytical strategies.
References
-
PubChem. (n.d.). 5-Bromo-1H-benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]
- Begunov, R. S., Savina, L. I., & Khlopotinin, A. I. (2024). AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION. VOL. 5, ISSUE 1.
- Jin, C., Liu, B., Liu, H., & Chen, J. (2015). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 7(3), 1251-1256.
- Katritzky, A. R., et al. (2004). Controlled synthesis of electron deficient nitro-1H-benzotriazoles. Arkivoc, 2005(3), 179-191.
- Iester, M., et al. (2020).
- Tavallaei, Z., et al. (2020). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds. RSC advances, 10(44), 26039-26048.
- Marian, C. M., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(23), 11088-11099.
-
National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole. NIST Chemistry WebBook. Retrieved from [Link]
- Pappuru, S., Chakraborty, D., & Ramkumar, V. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and their Application for the Synthesis of Hyperbranched Polyglycerols by Ring-Opening Polymerisation of Glycidol. Dalton Transactions, 46(31), 10429-10444.
-
MassBank.jp. (2014, January 14). Benzotriazoles. Retrieved from [Link]
- Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA.
-
SpectraBase. (n.d.). 1H-benzotriazole - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). NMR Spectra of Products.
-
GSC Online Press. (2020, May 20). Review on synthetic study of benzotriazole. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole, 5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole. NIST Chemistry WebBook. Retrieved from [Link]
- Process Insights. (2023, February 7). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy.
- Martinez, R., & Claramunt, R. M. (2022).
- ResearchGate. (2026, January 9). 5-bromo-1h benzimidazolun ft-raman, ft-ır, nmr ve dft hesaplamaları.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. 5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole 95% | CAS: 2840823-25-6 | AChemBlock [achemblock.com]
- 3. 5-Bromo-1H-benzotriazole | C6H4BrN3 | CID 6400965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jraic.com [jraic.com]
- 6. 1H-Benzotriazole(95-14-7) 1H NMR spectrum [chemicalbook.com]
- 7. 1H-Benzotriazole(95-14-7) 13C NMR [m.chemicalbook.com]
- 8. jocpr.com [jocpr.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. 1H-Benzotriazole, 5-nitro- [webbook.nist.gov]
- 11. 1H-Benzotriazole [webbook.nist.gov]
- 12. 1H-Benzotriazole [webbook.nist.gov]
- 13. process-insights.com [process-insights.com]
- 14. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
